2-Phenoxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Phenoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H8F3NO and a molecular weight of 239.19 g/mol . This compound features a pyridine ring substituted with a phenoxy group and a trifluoromethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of tfmp derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have a wide range of applications in the agrochemical and pharmaceutical industries .
Biochemical Analysis
Biochemical Properties
2-Phenoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in its structure can enhance the binding affinity to certain proteins, thereby influencing enzyme inhibition or activation . The compound’s interactions with biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which can alter the biochemical pathways it is involved in .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . The compound can affect metabolic flux by altering the levels of specific metabolites, thereby influencing the overall metabolic balance within cells . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, leading to its biotransformation into active or inactive forms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments. Additionally, binding proteins can facilitate its localization and accumulation in certain tissues, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The precise localization of this compound can determine its specific biochemical effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with phenol in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion. The base used can be potassium carbonate or sodium hydroxide, and the solvent is often an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products depend on the specific reaction and conditions. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
2-Phenoxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of 2-Phenoxy-5-(trifluoromethyl)pyridine.
2-Phenoxy-3-(trifluoromethyl)pyridine: A structural isomer with different chemical properties and applications.
2-Phenoxy-5-(trifluoromethyl)benzene: Lacks the pyridine ring, resulting in different reactivity and uses.
Uniqueness: this compound is unique due to the combination of the trifluoromethyl and phenoxy groups on a pyridine ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-phenoxy-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-6-7-11(16-8-9)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUJZLNSPLGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429251 | |
Record name | 2-phenoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105626-77-5 | |
Record name | 2-phenoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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